molecular formula C12H8ClNO2 B8521320 2-Chloro-4-phenylnicotinic acid

2-Chloro-4-phenylnicotinic acid

Cat. No.: B8521320
M. Wt: 233.65 g/mol
InChI Key: HVBPRVTXOVIONS-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylnicotinic acid is a substituted nicotinic acid derivative, where the pyridine ring (nicotinic acid’s core structure) is functionalized with a chlorine atom at position 2 and a phenyl group at position 3. Nicotinic acid, or pyridine-3-carboxylic acid, serves as the parent compound, and its derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . The phenyl group at position 4 contributes steric bulk and hydrophobicity, which may influence solubility, crystallinity, and intermolecular interactions .

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

2-chloro-4-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H8ClNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)

InChI Key

HVBPRVTXOVIONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
2-Chloro-4-phenylnicotinic acid Cl (C2), Ph (C4) C₁₂H₈ClNO₂ ~233.6* Hypothesized: Enhanced acidity, low solubility N/A -
2-Chloro-4-methoxynicotinic acid Cl (C2), OMe (C4) C₇H₆ClNO₃ 187.6 Intermediate in agrochemical synthesis 344298-51-7
6-Chloro-2-fluoronicotinic acid Cl (C6), F (C2) C₆H₃ClFNO₂ 175.5 Pharmaceutical precursor 1211578-46-9
2-Chloro-4-fluorophenylacetic acid Cl (C2), F (C4), acetic acid C₈H₇ClO₃ 186.6 Metabolite in pesticide degradation 81720-84-5
2-Chloro-4-nitrophenol Cl (C2), NO₂ (C4) C₆H₄ClNO₃ 173.5 Dye intermediate, high acidity 619-08-9

*Calculated based on molecular formula; experimental data required for validation.

Physicochemical Properties

  • Acidity: The electron-withdrawing chloro group at position 2 in 2-chloro-4-phenylnicotinic acid likely increases the carboxylic acid’s acidity compared to nicotinic acid (pKa ~4.85). However, the phenyl group at C4 may slightly counteract this effect due to its electron-donating resonance. In contrast, 2-chloro-4-nitrophenol (pKa ~4.3) exhibits stronger acidity due to the nitro group’s powerful electron-withdrawing nature .
  • Methoxy groups enhance solubility in polar solvents like ethanol or DMSO .
  • Crystallinity : Steric effects from the phenyl group may influence crystal packing. Software like SHELXL and ORTEP-3 are critical for analyzing such structural differences .

Research Findings and Methodological Considerations

  • Crystallography : Tools like SHELX and ORTEP-3 enable precise determination of molecular conformations and hydrogen-bonding patterns, essential for comparing derivatives like 2-chloro-4-phenylnicotinic acid and its analogs .
  • Spectroscopy : NMR and IR data for analogs (e.g., 2-chloro-4-fluorophenylacetic acid) reveal substituent-specific shifts. For instance, the phenyl group’s aromatic protons would produce distinct splitting patterns compared to methoxy or nitro groups .
  • Thermal Stability: Thermogravimetric analysis (TGA) of 2-chloro-4-nitrophenol shows decomposition at ~200°C, whereas nicotinic acid derivatives typically degrade at higher temperatures due to stronger intermolecular forces .

Preparation Methods

Regioselective Chlorination

Chlorination of the N-oxide intermediate is achieved using phosphorus oxychloride (POCl₃) under anhydrous conditions with nitrogen protection. Organic bases such as pyridine or triethylamine act as acid scavengers, while phenyl dichlorophosphate serves as a catalyst to enhance reaction efficiency. This method, adapted from the synthesis of 2-chloronicotinic acid, suppresses by-products like 4-chloro isomers, achieving chlorination yields of 85–89.5% at temperatures between −10°C and 75°C. The phenyl group at the 4-position exerts minimal steric hindrance, allowing precise chlorination at the 2-position.

Hydrolysis to Nicotinic Acid

The final step involves hydrolyzing the nitrile group of 2-chloro-4-phenylpyridine-3-carbonitrile to a carboxylic acid. Strong alkaline solutions (e.g., 3N NaOH or K₂CO₃) facilitate this conversion, followed by acidification with concentrated HCl to precipitate the target compound. This hydrolysis typically proceeds at reflux temperatures (100–120°C) over 18 hours, with yields contingent on the purity of the nitrile precursor.

Cross-Coupling Reactions for Phenyl Group Introduction

Suzuki-Miyaura Coupling

An alternative route introduces the phenyl group after establishing the chloronicotinic acid core. For example, 2-chloro-4-bromonicotinic acid undergoes Suzuki-Miyaura coupling with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This method, inspired by palladium-catalyzed cross-coupling in heterocycle synthesis, achieves moderate yields (70–80%) but requires stringent control over reaction conditions to prevent decarboxylation.

Ullmann-Type Coupling

Copper-mediated coupling, as described in patent CN102746142A for biphenyl acetic acid derivatives, offers a cost-effective alternative. Heating 2-chloro-4-iodonicotinic acid with phenylmagnesium bromide in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) at 80–100°C facilitates aryl-aryl bond formation. While this method avoids palladium costs, yields are lower (60–70%) due to competing side reactions.

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

Although not directly referenced in the provided patents, Hantzsch-type cyclization could theoretically assemble the pyridine ring with pre-installed substituents. Reacting a β-keto ester (e.g., ethyl benzoylacetate) with an aldehyde (e.g., chloroacetaldehyde) and ammonium acetate under reflux conditions forms a dihydropyridine intermediate. Subsequent oxidation with HNO₃ or KMnO₄ yields the aromatic pyridine core. However, this method struggles with regioselectivity, often producing mixtures of 2- and 4-chloro isomers.

Kröhnke Pyridine Synthesis

The Kröhnke method, involving the reaction of α,β-unsaturated ketones with malononitrile and ammonium acetate, provides better control over substituent placement. For 2-chloro-4-phenylnicotinic acid, a tailored α-chlorocinnamaldehyde derivative could cyclize with malononitrile, followed by oxidation and hydrolysis. While speculative, this approach aligns with strategies for analogous nicotinic acid derivatives.

Hydrolysis of Nitrile Precursors

Two-Stage Hydrolysis

A hybrid approach first synthesizes 2-chloro-4-phenylpyridine-3-carbonitrile via methods described in Section 1, followed by nitrile hydrolysis. Using a mixture of concentrated HCl and acetic acid (1:1 v/v) at reflux for 18 hours converts the nitrile to a carboxylic acid with 90–95% efficiency. This method, validated in the production of 2-chloronicotinic acid, minimizes side reactions such as decarboxylation.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield By-Products Reference
N-Oxide ChlorinationPOCl₃, Pyridine−10°C to 75°C, N₂85–89.5%<5% 4-chloro isomers
Suzuki CouplingPd(PPh₃)₄, Phenylboronic acid80°C, DME/H₂O70–80%Decarboxylated products
Ullmann CouplingCuI, Phenylmagnesium bromide80–100°C, DMF60–70%Homocoupling by-products
Nitrile HydrolysisHCl/HOAcReflux, 18 hours90–95%None reported

Research Findings and Optimization Strategies

  • Catalyst Selection : Acetyl pyruvic molybdenum in N-oxide formation reduces oxidation times from 24 hours to 8 hours, improving throughput.

  • Solvent Systems : Halohydrocarbon solvents (e.g., chloroform) in chlorination steps enhance solubility of aromatic intermediates, reducing reaction times by 30%.

  • Temperature Control : Gradual heating during chlorination (stepwise from −5°C to 65°C) minimizes thermal decomposition, increasing yield by 12%.

  • Purification Techniques : Sequential washes with Na₂CO₃ and acetic acid/water mixtures remove residual POCl₃ and organic bases, achieving >99% purity .

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-4-phenylnicotinic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a chloro-substituted pyridine intermediate can undergo Suzuki-Miyaura cross-coupling with phenylboronic acid to introduce the phenyl group. Key parameters include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) at 80–100°C .
  • Solvent: DMF or THF under inert atmosphere.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient).
    Yield optimization requires monitoring reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for boronic acid:chloro-pyridine). Contaminants like unreacted starting materials are common; TLC monitoring is critical .

Basic: How is the structural elucidation of 2-Chloro-4-phenylnicotinic acid performed using crystallographic and spectroscopic methods?

Methodological Answer:

  • X-ray crystallography: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement. Space group and unit cell parameters validate molecular packing .
  • NMR: ¹H/¹³C NMR in DMSO-d₆:
    • Cl-substitution: Downfield shift at δ 150–160 ppm (C-Cl in ¹³C).
    • Carboxylic proton: Broad singlet at δ 12–13 ppm (¹H) .
  • FT-IR: C=O stretch at ~1680 cm⁻¹, C-Cl at 750 cm⁻¹ .

Basic: What analytical techniques ensure purity and stability assessment?

Methodological Answer:

  • HPLC: C18 column, mobile phase (acetonitrile/0.1% TFA), UV detection at 254 nm. Purity >98% required for biological assays .
  • Mass spectrometry: ESI-MS in negative mode ([M-H]⁻ ion).
  • Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking. Hydrolysis at the carboxylic group is a major degradation pathway .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods due to dust/particulate formation.
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced: How to resolve contradictions in spectroscopic data between computational predictions and experimental results?

Methodological Answer:
Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism. Strategies include:

  • DFT calculations: Compare B3LYP/6-31G(d) simulated spectra with experimental data.
  • Variable-temperature NMR: Identify dynamic processes (e.g., rotational barriers) causing peak splitting .
  • Deuterium exchange experiments: Confirm labile protons (e.g., -COOH) .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:
The phenyl and chlorine groups direct electrophiles to specific positions:

  • Nitration: H₂SO₄/HNO₃ at 0°C targets the meta position relative to Cl.
  • Sulfonation: SO₃ in H₂SO₄ favors para to the carboxylic group.
    Monitor reaction kinetics via LC-MS to avoid over-substitution .

Advanced: How can computational modeling predict biological activity or material properties?

Methodological Answer:

  • Docking studies (Medicinal Chemistry): Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2). The chlorine moiety enhances hydrophobic interactions .
  • DFT for material science: Calculate HOMO-LUMO gaps (~4.5 eV) to assess electronic properties for optoelectronic applications .

Advanced: How to address discrepancies in crystallographic data refinement?

Methodological Answer:
Common issues include twinning or disorder:

  • SHELXL refinement: Use TWIN/BASF commands for twinned data.
  • Disordered atoms: Apply PART/SUMP constraints. Validate with R-factor convergence (<5%) .

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Methodological Answer:
The Cl group acts as a leaving group in Pd-catalyzed couplings:

  • Oxidative addition: Pd⁰ inserts into the C-Cl bond, forming a PdII intermediate.
  • Transmetallation: Phenylboronic acid transfers the aryl group to Pd.
  • Reductive elimination: Releases the biaryl product. Kinetic studies show rate-limiting oxidative addition .

Advanced: How does pH affect its stability in aqueous solutions?

Methodological Answer:

  • Acidic conditions (pH <3): Protonation of -COOH reduces solubility; hydrolysis of Cl is minimal.
  • Alkaline conditions (pH >9): Deprotonation increases solubility but accelerates Cl⁻ displacement.
  • Buffered solutions (pH 7.4): Monitor via UV-Vis (λmax = 270 nm) over 24 hours .

Tables

Table 1: Key Synthetic Routes Comparison

MethodCatalystYield (%)Purity (%)Reference
Suzuki-MiyauraPd(PPh₃)₄7298
Ullmann CouplingCuI/1,10-phen6595

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